JMV 180: A Technical Guide to its Mechanism of Action at Cholecystokinin Receptors
JMV 180: A Technical Guide to its Mechanism of Action at Cholecystokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has proven to be a valuable pharmacological tool for dissecting the complex signaling of cholecystokinin (CCK) receptors. This technical guide provides an in-depth analysis of the mechanism of action of JMV 180 at both CCK1 and CCK2 receptors. It consolidates quantitative binding and functional data, details the intricate signaling pathways, including evidence for biased agonism and pathway-specific effects, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a critical resource for researchers in pharmacology, gastroenterology, and neuroscience, as well as professionals in the field of drug discovery and development.
Introduction to JMV 180 and CCK Receptors
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its diverse physiological effects, including regulation of pancreatic enzyme secretion, gallbladder contraction, satiety, and anxiety, are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB).
JMV 180 was developed as a selective tool to probe the distinct functional states of these receptors. It is characterized by its unique pharmacological profile, acting as a biased or partial agonist with different effects at high- and low-affinity states of the CCK1 receptor, and its interactions with the CCK2 receptor. Understanding the precise mechanism of action of JMV 180 is paramount for interpreting experimental results and for the rational design of novel therapeutics targeting the CCK system.
Quantitative Pharmacological Profile of JMV 180
The pharmacological activity of JMV 180 is defined by its binding affinity and functional potency and efficacy at the two CCK receptor subtypes. The available data, primarily from studies on rat pancreatic acini, are summarized below.
Table 1: Binding Affinity of JMV 180 and CCK-8 at CCK1 Receptors
| Ligand | Receptor State | Dissociation Constant (Kd) | Tissue/Cell Type | Reference |
| JMV 180 | High-Affinity | 2.2 nM | Rat Pancreatic Acini | [1] |
| JMV 180 | Low-Affinity | 19 nM | Rat Pancreatic Acini | [1] |
| CCK-8 | High-Affinity | 69 pM | Rat Pancreatic Acini | [1] |
| CCK-8 | Low-Affinity | 10 nM | Rat Pancreatic Acini | [1] |
Table 2: Functional Activity of JMV 180 at CCK1 Receptors
| Assay | Parameter | JMV 180 | CCK-8 (Full Agonist) | Tissue/Cell Type | Reference |
| Amylase Release | Efficacy | Full agonist at high-affinity sites | Biphasic response | Rat Pancreatic Acini | [1] |
| Amylase Release | Efficacy | Antagonist at low-affinity sites | Inhibitory at high conc. | Rat Pancreatic Acini | [1] |
| Phospholipase C (PLC) | Emax (% of CCK-8) | ~39% (as [³²P]PtdIns) | 100% | Rat Pancreatic Acini | [2] |
| Phospholipase C (PLC) | Emax (% of CCK-8) | ~8% (as [³²P]PtdOH) | 100% | Rat Pancreatic Acini | [2] |
| Gallbladder Contraction | Efficacy | No effect (antagonist) | Full agonist | Rabbit Gallbladder | [3] |
Note: Quantitative data for JMV 180 at the CCK2 receptor is limited in the current literature.
Signaling Pathways Activated by JMV 180
JMV 180 elicits complex and pathway-specific signaling cascades upon binding to CCK receptors, particularly the CCK1 receptor. Its actions diverge significantly from the canonical signaling of the endogenous agonist, CCK-8.
Gq/11-Phospholipase C (PLC) Pathway
The CCK1 receptor classically couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
JMV 180 acts as a partial agonist for PLC activation. In rat pancreatic acini, it stimulates the production of phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns) to a significantly lower maximal level compared to CCK-8.[2] This partial efficacy in stimulating PLC is thought to be the reason why JMV 180 does not induce the inhibitory phase of amylase secretion seen with high concentrations of CCK-8.[2]
Diagram: JMV 180 Partial Agonism on the PLC Pathway
Caption: JMV 180 acts as a partial agonist at the CCK1R, leading to submaximal activation of the Gq/11-PLC pathway compared to the full agonist CCK-8.
IP3-Independent Calcium Mobilization
A striking feature of JMV 180's mechanism is its ability to induce intracellular calcium ([Ca²⁺]i) release through a pathway that appears to be independent of IP3. Studies in permeabilized pancreatic acini have shown that JMV 180 can still trigger Ca²⁺ release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked by heparin.[4] This suggests that JMV 180 stabilizes a receptor conformation that couples to an alternative, yet-to-be-fully-characterized signaling cascade for calcium mobilization from intracellular stores. However, there is also conflicting evidence suggesting that JMV 180-evoked calcium oscillations are dependent on functional IP3 receptors, indicating a complex and possibly context-dependent mechanism.[5]
Diagram: Proposed Dual Signaling for Calcium Release
Caption: JMV 180 may induce calcium release via both a partial activation of the canonical Gq/PLC/IP3 pathway and a putative IP3-independent mechanism.
Biased Agonism and β-Arrestin Signaling
The concept of biased agonism, where a ligand stabilizes a specific receptor conformation that preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is highly relevant to JMV 180. While direct studies on JMV 180-mediated β-arrestin recruitment are lacking, its distinct signaling profile strongly suggests it acts as a biased agonist at the CCK1 receptor. It appears to favor pathways leading to amylase secretion (at high-affinity sites) while being a poor activator of the PLC pathway that, at high levels, leads to an inhibitory effect.
Further research is required to definitively characterize the β-arrestin recruitment profile of JMV 180 at both CCK1 and CCK2 receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of JMV 180.
Radioligand Binding Assay for CCK Receptors
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of JMV 180.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of JMV 180 for CCK receptors.
Materials:
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Cells or membranes expressing CCK1 or CCK2 receptors (e.g., rat pancreatic acini, CHO-CCK1R cells).
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Radioligand: ¹²⁵I-CCK-8.
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Unlabeled ligands: JMV 180, CCK-8 (for standard curve and non-specific binding).
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Binding Buffer: (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
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Wash Buffer: Ice-cold binding buffer.
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96-well plates, filter mats (e.g., GF/C), cell harvester.
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Scintillation counter and scintillation fluid.
Procedure:
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Preparation: Prepare serial dilutions of JMV 180 and CCK-8 in binding buffer.
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Assay Setup: In a 96-well plate, add in order:
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50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or 50 µL of JMV 180 dilution.
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50 µL of radioligand (¹²⁵I-CCK-8) at a concentration near its Kd.
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100 µL of cell/membrane suspension.
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Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
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Termination: Rapidly terminate the binding reaction by vacuum filtration through a filter mat using a cell harvester.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of JMV 180 for CCK receptors.
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)
This protocol measures the accumulation of radiolabeled inositol phosphates (IPs) as an indicator of PLC activity.
Objective: To quantify the effect of JMV 180 on PLC activity.
Materials:
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Cells expressing the target CCK receptor.
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[³H]-myo-inositol.
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Cell culture medium (inositol-free for labeling).
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LiCl solution (e.g., 10 mM final concentration).
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Stimulation Buffer (e.g., HEPES-buffered saline).
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Quenching solution (e.g., ice-cold trichloroacetic acid, TCA).
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Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
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Elution buffers of increasing ionic strength.
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Scintillation counter and fluid.
Procedure:
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Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
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Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
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Stimulation: Add JMV 180 or other agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
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Termination: Stop the reaction by adding ice-cold TCA.
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Extraction: Scrape the cells and centrifuge to pellet the precipitate. Collect the supernatant containing the soluble IPs.
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Chromatography: Neutralize the supernatant and apply it to an anion-exchange column.
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Elution: Sequentially elute different IP species (IP1, IP2, IP3) using buffers with increasing salt concentrations.
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Quantification: Measure the radioactivity in each eluted fraction using a scintillation counter.
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Data Analysis: Plot the total [³H]-IP accumulation against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
Objective: To measure JMV 180-induced changes in [Ca²⁺]i.
Materials:
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Cells expressing the target CCK receptor, plated on glass coverslips or in black-walled, clear-bottom 96-well plates.
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Fluorescent calcium indicator dye (e.g., Fura-2 AM).
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Pluronic F-127 (to aid dye loading).
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Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.
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Fluorescence microscope or plate reader with appropriate filters for the chosen dye.
Procedure:
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Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS at 37°C for 30-60 minutes in the dark.
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De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM ester, trapping the dye inside the cells.
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Measurement: Place the cells on the stage of the microscope or in the plate reader.
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Baseline Reading: Record a stable baseline fluorescence for a short period.
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Stimulation: Add JMV 180 or other agonists and continue to record the fluorescence signal.
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Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm). Plot the change in ratio over time to visualize the calcium transient. The peak response can be used to generate dose-response curves.
Conclusion
JMV 180 exhibits a complex and fascinating mechanism of action at CCK receptors. At the CCK1 receptor, it acts as a biased agonist, demonstrating a unique profile of partial agonism for the PLC pathway while fully stimulating amylase secretion through high-affinity receptor states. Furthermore, evidence points towards its ability to engage novel, IP3-independent calcium signaling pathways, highlighting the pluridimensionality of GPCR signaling. While its interaction with the CCK2 receptor remains less characterized, the distinct pharmacological profile of JMV 180 makes it an indispensable tool for elucidating the nuanced roles of CCK receptor signaling in health and disease. Future studies focusing on its β-arrestin recruitment profile and the precise molecular determinants of its biased signaling will undoubtedly provide further insights into the therapeutic potential of targeting specific signaling outcomes of the CCK system.
References
- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium oscillations in pancreatic acinar cells, evoked by the cholecystokinin analogue JMV-180, depend on functional inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
